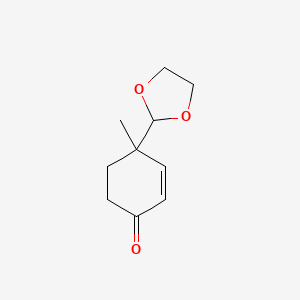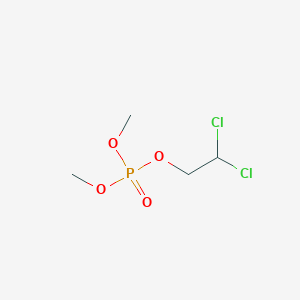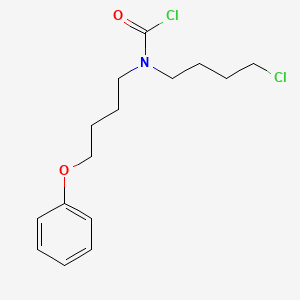
(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride is a chemical compound with the molecular formula C10H13ClO. It is known for its unique structure, which includes both chlorobutyl and phenoxybutyl groups attached to a carbamyl chloride moiety. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride typically involves the reaction of 4-chlorobutyl chloride with 4-phenoxybutylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamyl chloride group. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can undergo oxidation to form phenolic derivatives.
Reduction Reactions: The carbamyl chloride group can be reduced to form corresponding amines
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of primary or secondary amines
Wissenschaftliche Forschungsanwendungen
(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbamyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The phenoxy group can interact with hydrophobic pockets in proteins, influencing their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenoxybutyl chloride: Similar structure but lacks the carbamyl chloride group.
4-Chlorobutyl phenyl ether: Similar structure but lacks the phenoxybutyl group.
(4-Chlorobutyl)(4-phenoxybutyl)amine: Similar structure but the carbamyl chloride group is replaced with an amine group
Uniqueness
(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride is unique due to the presence of both chlorobutyl and phenoxybutyl groups attached to a reactive carbamyl chloride moiety. This combination of functional groups provides a versatile platform for various chemical modifications and applications in different scientific fields .
Eigenschaften
CAS-Nummer |
112879-47-7 |
|---|---|
Molekularformel |
C15H21Cl2NO2 |
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
N-(4-chlorobutyl)-N-(4-phenoxybutyl)carbamoyl chloride |
InChI |
InChI=1S/C15H21Cl2NO2/c16-10-4-5-11-18(15(17)19)12-6-7-13-20-14-8-2-1-3-9-14/h1-3,8-9H,4-7,10-13H2 |
InChI-Schlüssel |
IDSUCHCEGOSDQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCCCN(CCCCCl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


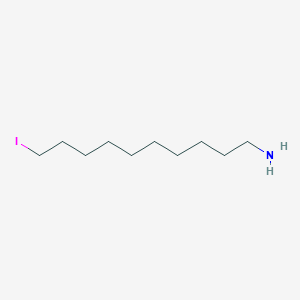
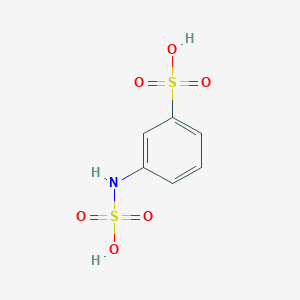


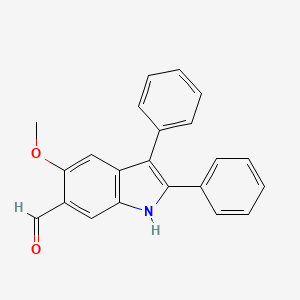
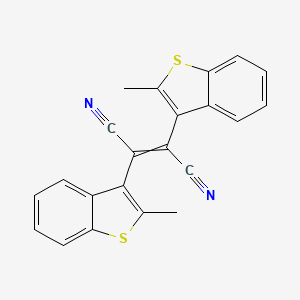

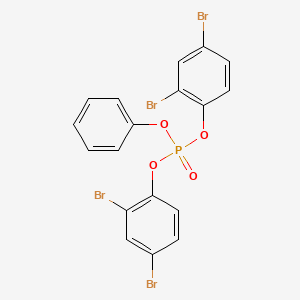
![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)

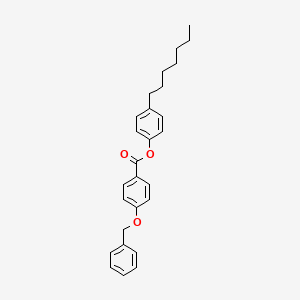
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
